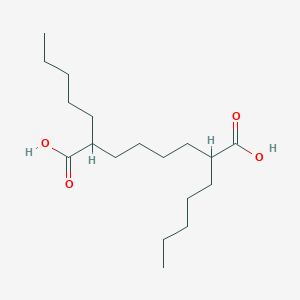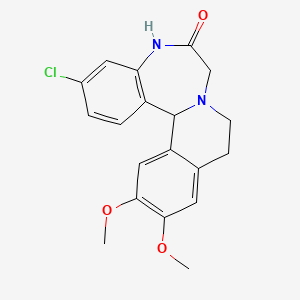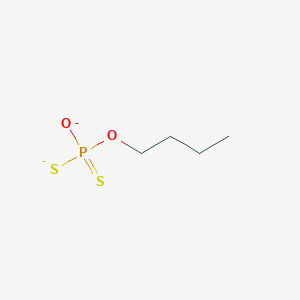
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is a chemical compound with the molecular formula C6H12GeO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediate products. The general reaction scheme can be represented as follows:
GeCl4+2CH3OH+CH3MgBr→C6H12GeO4+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Applications De Recherche Scientifique
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and electronic components.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: A related compound used as a water scavenger in organic synthesis.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a similar dioxolane structure but different functional groups.
Uniqueness
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is unique due to its germanium content, which imparts distinct chemical properties and potential applications not found in similar carbon-based compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
79189-64-3 |
|---|---|
Formule moléculaire |
C6H14GeO4 |
Poids moléculaire |
222.80 g/mol |
Nom IUPAC |
2,2-dimethoxy-4-methyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C6H14GeO4/c1-6-4-5-10-7(8-2,9-3)11-6/h6H,4-5H2,1-3H3 |
Clé InChI |
DITCDPLFTQQXDA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCO[Ge](O1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)

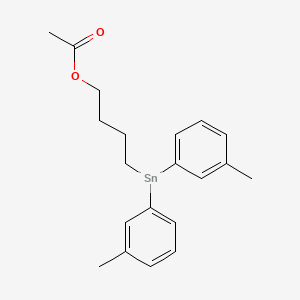
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

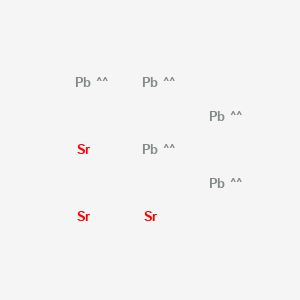
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
